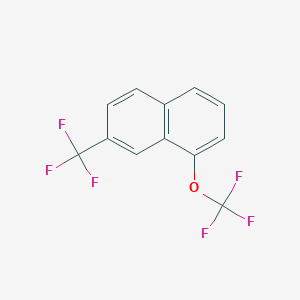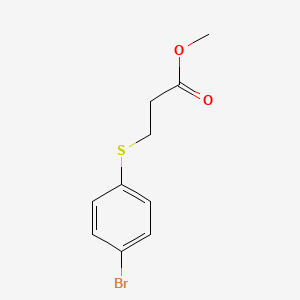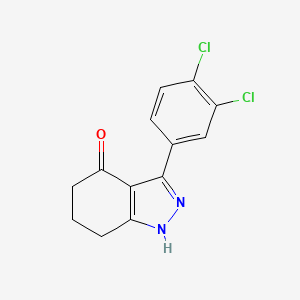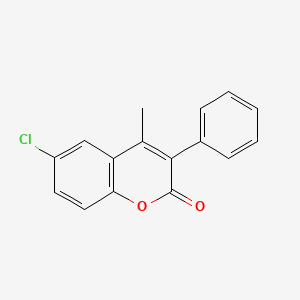![molecular formula C16H29NOSi B11847692 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline CAS No. 582322-76-7](/img/structure/B11847692.png)
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-((triisopropylsilyl)oxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the 4-position and a triisopropylsilyloxy group at the 3-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-((triisopropylsilyl)oxy)aniline typically involves the protection of the hydroxyl group of 4-methyl-3-hydroxyaniline with a triisopropylsilyl group. This can be achieved using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for 4-Methyl-3-((triisopropylsilyl)oxy)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: 4-Methyl-3-carboxyaniline.
Reduction: 4-Methyl-3-aminophenol.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-((triisopropylsilyl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-((triisopropylsilyl)oxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The triisopropylsilyloxy group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Methoxy-4-((triisopropylsilyl)oxy)aniline: Similar structure but with a methoxy group instead of a methyl group.
4-Methyl-3-((trimethylsilyl)oxy)aniline: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group.
Uniqueness: 4-Methyl-3-((triisopropylsilyl)oxy)aniline is unique due to the presence of the bulky triisopropylsilyloxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and biological interactions.
Properties
CAS No. |
582322-76-7 |
|---|---|
Molecular Formula |
C16H29NOSi |
Molecular Weight |
279.49 g/mol |
IUPAC Name |
4-methyl-3-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C16H29NOSi/c1-11(2)19(12(3)4,13(5)6)18-16-10-15(17)9-8-14(16)7/h8-13H,17H2,1-7H3 |
InChI Key |
NVMDDPQMJZLORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)









